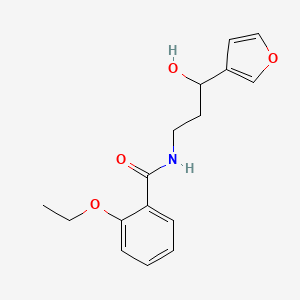

2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide, also known as EFHB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFHB is a benzamide derivative that has been synthesized through a novel method, and its unique structure has led to investigations into its mechanism of action and potential physiological effects.

Scientific Research Applications

Anticancer and Antiangiogenic Activities

Compounds with benzofuran derivatives have been evaluated for their anticancer properties. For instance, novel 3-arylaminobenzofuran derivatives have shown significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, induction of apoptosis, and potent in vivo antitumor activity in murine models, which could be linked to the effect of similar compounds on vascular endothelial cells (Romagnoli et al., 2015).

Biobased Material Synthesis

The enzymatic polymerization of biobased monomers, such as 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, has led to the creation of novel furan polyesters. These materials possess desirable physical properties and could serve as sustainable alternatives to petroleum-based polymers, highlighting the potential of furan derivatives in material science (Jiang et al., 2014).

Fluorescence Sensing and Imaging

Modifications of molecular structures, such as those based on the 3-hydroxyflavone molecule, have been designed to regulate excited-state intramolecular proton transfer and intramolecular charge transfer characteristics. These modifications can lead to shifts in absorption and emission spectra, potentially enhancing the development of fluorescent probes and organic radiation scintillators. Such studies provide insight into how structural changes in compounds like 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide could influence their applications in fluorescence-based technologies (Han et al., 2018).

properties

IUPAC Name |

2-ethoxy-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-2-21-15-6-4-3-5-13(15)16(19)17-9-7-14(18)12-8-10-20-11-12/h3-6,8,10-11,14,18H,2,7,9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDQJRNJGNHWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC(C2=COC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-](/img/structure/B2390970.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)